An In-Depth Technical Guide to 1-Chloro-4-(methylthio)-2-nitrobenzene for Advanced Synthesis
An In-Depth Technical Guide to 1-Chloro-4-(methylthio)-2-nitrobenzene for Advanced Synthesis
Executive Summary
This technical guide provides a comprehensive scientific overview of 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6), a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemicals, and material science.[1] The unique arrangement of its functional groups—a chloro leaving group, a sulfide moiety, and an activating nitro group—makes it a highly valuable scaffold for complex organic synthesis. This document details the compound's physicochemical properties, outlines a robust synthesis and purification workflow, delves into its chemical reactivity and mechanistic principles, and discusses its applications and analytical characterization. Adhering to the highest standards of scientific integrity, this guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their work.
Chemical Identification and Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name : 1-chloro-4-(methylsulfanyl)-2-nitrobenzene[2]
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Common Synonyms : Methyl(4-chloro-3-nitrophenyl) sulfide, 4-Chloro-3-nitrophenyl methyl sulfide, 2-Nitro-4-chlorothioanisole[2]
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Molecular Formula : C₇H₆ClNO₂S[2]
-
SMILES : CSC1=CC(=C(C=C1)Cl)[O-][2]
-
InChI Key : UFLRXTNPCRROEB-UHFFFAOYSA-N[2]
Physicochemical Properties
The key physical and chemical properties of 1-Chloro-4-(methylthio)-2-nitrobenzene are summarized below, providing essential data for experimental design and process safety.
| Property | Value | Source(s) |
| Molecular Weight | 203.65 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 70-72 °C | LookChem |
| Boiling Point | 297 °C at 760 mmHg | LookChem |
| Density | 1.41 g/cm³ | LookChem |
| Flash Point | 133.4 °C | LookChem |
| Refractive Index | 1.616 | LookChem |
| LogP | 3.05 | [1] |
Synthesis and Purification Workflow
Mechanistic Rationale: Electrophilic Aromatic Substitution
The most direct and logical synthesis route to 1-Chloro-4-(methylthio)-2-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of 4-chlorothioanisole. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] The directing effects of the substituents on the 4-chlorothioanisole ring govern the regioselectivity.
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-SCH₃ (methylthio) group : An ortho-, para-director and activating group.
-
-Cl (chloro) group : An ortho-, para-director and deactivating group.
Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The position ortho to the methylthio group (C2) and meta to the chloro group is sterically accessible and electronically activated, making it the primary site of nitration.
Proposed Synthesis Protocol: Nitration of 4-Chlorothioanisole
This protocol is based on established methods for the nitration of substituted benzenes.[5][6]
Step 1: Preparation of Nitrating Mixture
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This mixture generates the active electrophile, the nitronium ion (NO₂⁺).[4]
Step 2: Nitration Reaction
-
Dissolve 20g of 4-chlorothioanisole in 40 mL of concentrated sulfuric acid in a separate beaker, cooling as necessary.
-
Add the 4-chlorothioanisole solution to the dropping funnel.
-
Add the solution dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto 500g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.
-
Wash the cake with a cold 5% sodium bicarbonate solution to neutralize any remaining trace acids, followed by a final wash with cold water.[7]
Purification: Recrystallization
The crude product can be effectively purified by recrystallization to yield a high-purity solid.
Step 1: Solvent Selection
-
Based on the polarity of related nitroaromatic compounds, a mixed solvent system is often effective. Common choices include ethanol/water, hexane/acetone, or isopropanol.[8][9] Ethanol is a good starting point.
Step 2: Recrystallization Procedure
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper (hot gravity filtration).
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
Workflow Visualization
Caption: Synthesis and purification workflow for 1-Chloro-4-(methylthio)-2-nitrobenzene.
Chemical Reactivity for Drug Development
Nucleophilic Aromatic Substitution (NAS): The Key to Derivatization
The primary utility of this compound in medicinal chemistry stems from its high reactivity towards nucleophilic aromatic substitution (NAS). The chlorine atom is an excellent leaving group in this context due to the powerful electron-withdrawing nature of the nitro group located ortho to it. This -NO₂ group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, dramatically lowering the activation energy of the substitution reaction. The meta-position of the nitro group relative to the chlorine would not allow for this resonance stabilization, rendering such an isomer far less reactive.[10]
This reactivity allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C1 position, enabling the construction of diverse molecular libraries for drug discovery.
Mechanistic Insight into NAS Reactivity
The addition-elimination mechanism for NAS is depicted below. The stability of the Meisenheimer complex is the determining factor for the reaction's feasibility.
Caption: The nitro group stabilizes the Meisenheimer complex, facilitating NAS.
Other Potential Transformations
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Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-amino-4-chloro-thioanisole, a valuable building block for synthesizing heterocycles like benzimidazoles or quinazolines.
-
Sulfide Oxidation : The methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using agents like m-CPBA or H₂O₂. This modification alters the electronic properties and steric profile of the molecule, providing another avenue for derivatization.
Applications in Medicinal Chemistry & Advanced Materials
While specific drug candidates containing the exact 1-Chloro-4-(methylthio)-2-nitrobenzene scaffold are not widely published, its constituent parts and close analogs are prevalent in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules : The related compound, 4-chloro-3-nitroaniline, is used to synthesize Schiff bases which have been studied for antibacterial, antimalarial, and anticancer properties.[11] This demonstrates the utility of the 4-chloro-3-nitroaryl moiety as a foundational structure for biologically active agents.
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Intermediate for Agrochemicals and Dyes : Chloronitrobenzene derivatives are fundamental precursors in the industrial synthesis of pesticides, herbicides, and dyes.[12] The reactivity of the chloro and nitro groups allows for the attachment of various chromophores or toxophores.
-
Precursor for Advanced Materials : The sulfone analog, 4-Chloro-3-nitrophenyl methyl sulfone, is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.[1]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reliable method for analyzing the purity of 1-Chloro-4-(methylthio)-2-nitrobenzene and monitoring reaction progress is reverse-phase HPLC.[3]
-
Method : Reverse Phase (RP) HPLC[3]
-
Column : C18 (Octadecylsilane)[1]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid (for MS compatibility).[3]
-
Detection : UV detection is suitable for nitroaromatic compounds.[8]
Spectroscopic Profile (Predicted)
No publicly available spectra for this specific compound were identified. However, a predictive analysis based on its structure and data from analogs is provided.
-
¹H NMR : Three aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three methyl protons (-SCH₃) would appear upfield (δ 2.4-2.6 ppm).
-
¹³C NMR : Seven distinct carbon signals are expected. The carbon bearing the nitro group would be significantly downfield, while the methyl carbon would be upfield.
-
IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530 and ~1350 cm⁻¹), C-Cl stretching (~1090 cm⁻¹), and C-S stretching (~700 cm⁻¹).
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-4-(methylthio)-2-nitrobenzene was found. The following information is based on data for the structurally similar and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be used as a precautionary guide.
Hazard Assessment
Based on its analog, 1-Chloro-4-(methylthio)-2-nitrobenzene should be treated as a hazardous substance.
-
GHS Hazard Statements (Predicted) :
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
First Aid and Emergency Procedures
-
If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[7]
Disposal Guidelines
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be handled as hazardous waste and disposed of at an approved waste disposal plant. Avoid release to the environment.
References
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]
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Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]
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Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]
-
Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous KOH... Filo. (2025-10-04). [Link]
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1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. (2019-01-17). [Link]
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Preparation of Nitrobenzene (Nitration of benzene). Tishk International University. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. Vanderbilt University. [Link]
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Go-to recrystallization solvent mixtures. Reddit r/Chempros. (2023-02-19). [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. (2012-03-19). [Link]
-
Recrystallization Technique for Organic Chemistry. JoVE via YouTube. (2020-09-06). [Link]
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Recrystallization - Single Solvent. University of Calgary. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]
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EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. (1999-11-01). [Link]
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1-Chloro-4-(methylthio)-2-nitrobenzene. SIELC Technologies. (2018-02-16). [Link]
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1-chloro-4-(methylthio)-2-nitrobenzene. PubChemLite. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Novel Schiff base... and Mixed Ligand Complexes... ResearchGate. (2020-12). [Link]
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